4-bromo-2-ethynyl-1,3-thiazole
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Overview
Description
4-bromo-2-ethynyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and an ethynyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethynyl-1,3-thiazole typically involves the bromination of 2-ethynyl-1,3-thiazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 4-position . Another method involves the reaction of 2-ethynyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-substituted-2-ethynyl-1,3-thiazole derivatives.
Oxidation: Formation of carbonyl-containing thiazole derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
4-bromo-2-ethynyl-1,3-thiazole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-ethynyl-1,3-oxazole
- 4-bromo-2-ethynyl-1,3-imidazole
- 4-bromo-2-ethynyl-1,3-triazole
Uniqueness
4-bromo-2-ethynyl-1,3-thiazole is unique due to the presence of both a bromine atom and an ethynyl group on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2284094-92-2 |
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Molecular Formula |
C5H2BrNS |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
4-bromo-2-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2BrNS/c1-2-5-7-4(6)3-8-5/h1,3H |
InChI Key |
FMXJUEWQEOSIGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)Br |
Purity |
95 |
Origin of Product |
United States |
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